Benoxinate hydrochloride

Catalog No.
S520766
CAS No.
5987-82-6
M.F
C17H29ClN2O3
M. Wt
344.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benoxinate hydrochloride

CAS Number

5987-82-6

Product Name

Benoxinate hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H

InChI Key

PRGUDWLMFLCODA-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

benoxinate, benoxinate dihydrochloride, benoxinate hydrochloride, benoxinate monohydrochloride, butoxyprocaine, diethylaminoethyl-4-amino-3-butoxybenzoate, Novescine, Novesin, oxybuprocaine

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl

Description

The exact mass of the compound Benoxinate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759847. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Analytical Methods: Developing and validating methods for accurately measuring the concentration of BEN-HCl in various solutions, particularly eye drops and artificial aqueous humor. This ensures quality control and proper dosing during ophthalmic procedures.()
  • Mechanism of Action: While BEN-HCl is used clinically as a local anesthetic, the exact mechanism by which it disrupts nerve impulse transmission in the eye remains under investigation.

Analytical Methods

Research efforts have explored various techniques for analyzing BEN-HCl concentration. These methods include:

  • Spectrophotometric methods: These techniques measure the light absorption properties of BEN-HCl at specific wavelengths. ()
  • Electrochemical methods: These methods involve measuring the electrical properties of BEN-HCl in solution. ()
  • Chromatographic methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate and quantify BEN-HCl from other components in a mixture. ()

The focus of recent research has been on developing environmentally friendly analytical methods. A study published in Nature’s Scientific Reports demonstrated a new method using fluorescamine, a reagent that reacts with BEN-HCl's amino group, to determine its concentration with minimal organic solvents. ()

Benoxinate hydrochloride, also known as oxybuprocaine, is a local anesthetic of the ester type primarily used in ophthalmology. Its molecular formula is C17H28N2O3HClC_{17}H_{28}N_{2}O_{3}\cdot HCl with a molecular weight of approximately 344.877 g/mol. This compound is characterized by its ability to bind to sodium channels, thereby stabilizing neuronal membranes and reducing their permeability to sodium ions. This action inhibits depolarization and blocks the initiation and conduction of nerve impulses, leading to effective surface anesthesia during short ophthalmological procedures .

Benoxinate hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for nerve impulse transmission. By blocking these channels, benoxinate hydrochloride prevents the generation and propagation of nerve impulses, leading to numbness and pain relief in the applied area.

  • Toxicity: Benoxinate hydrochloride is generally well-tolerated when used topically as directed. However, systemic absorption can cause side effects like dizziness, lightheadedness, and drowsiness [].
  • Flammability: No data readily available on flammability.
  • Reactivity: Can decompose under acidic or basic conditions [].
, particularly in analytical chemistry for its quantification. Notable methods include:

  • Condensation Reaction with Aldehydes: It reacts with various aldehydes such as 4-dimethylaminobenzaldehyde and 4-dimethylaminocinnamaldehyde in acidic conditions to form colored products measurable by spectrophotometry. The absorption peaks for these reactions occur at specific wavelengths, indicating the concentration of benoxinate hydrochloride .
  • Hantzsch Reaction: In this reaction, benoxinate hydrochloride combines with acetylacetone and formaldehyde under buffered conditions, producing a colored condensation product that can be quantified spectrophotometrically .

Benoxinate hydrochloride exhibits significant biological activity as a local anesthetic. Its efficacy is approximately ten times greater than that of cocaine and twice that of tetracaine, making it highly effective for surface anesthesia in the eye. The compound's mechanism involves reversible binding to sodium channels, which decreases neuronal excitability and pain sensation during procedures such as tonometry or foreign body removal from the eye .

Side Effects

Common side effects include transient stinging or burning upon application, ocular hyperemia, and blurred vision. Severe allergic reactions may also occur but are rare .

The synthesis of benoxinate hydrochloride involves several steps:

  • Starting Materials: The synthesis typically begins with 4-amino-3-butoxybenzoic acid.
  • Esterification: This compound undergoes esterification with diethylaminoethanol to form the ester derivative.
  • Hydrochloride Formation: The final step involves converting the base form into its hydrochloride salt through reaction with hydrochloric acid.
text
4-amino-3-butoxybenzoic acid + diethylaminoethanol → Benoxinate + HCl → Benoxinate Hydrochloride

Benoxinate hydrochloride is primarily used in ophthalmic solutions for local anesthesia during various eye procedures. It is often combined with fluorescein sodium to facilitate diagnostic procedures by providing both anesthesia and a disclosing agent for corneal staining . Its applications include:

  • Surface anesthesia in ophthalmological surgery.
  • Pain relief during diagnostic procedures such as tonometry.
  • Use in combination products for enhanced efficacy.

Studies have shown that benoxinate hydrochloride interacts with various biological systems:

  • Drug Interactions: It may interact with other local anesthetics or medications affecting sodium channel activity.
  • Cellular Mechanisms: Research indicates that benoxinate can induce cytotoxic effects on human corneal epithelial cells at certain concentrations, leading to apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Benoxinate hydrochloride shares similarities with several other local anesthetics, notably:

Compound NameChemical StructurePotency (Relative)Unique Features
CocaineC17H21NO4Baseline (1x)Natural alkaloid; vasoconstrictor properties
TetracaineC15H24N2O20.5xLonger duration; more potent than cocaine
ProparacaineC16H24N2O30.5xLower toxicity; longer duration than tetracaine
LidocaineC14H22N2O0.75xAmide-type anesthetic; broader application scope

Uniqueness of Benoxinate Hydrochloride

Benoxinate hydrochloride is unique due to its specific application in ophthalmology and its high potency compared to traditional anesthetics like cocaine and tetracaine. Its formulation allows for effective surface anesthesia without significant systemic absorption, making it particularly suitable for short procedures.

Benoxinate hydrochloride is the hydrochloride salt of the ester‐type local anaesthetic benoxinate (also named oxybuprocaine). The empirical formula is C₁₇H₂₉ClN₂O₃ and the corresponding relative molecular mass is 344.88 g mol⁻¹ [1] [2]. Comparison with the free-base (C₁₇H₂₈N₂O₃, 308.42 g mol⁻¹ [3]) shows an increase of 36.46 g mol⁻¹ attributable to protonation of the tertiary amine and association with one chloride ion, a change that enhances water solubility while minimally altering the steric framework.

ParameterBenoxinate hydrochlorideBenoxinate free base (oxybuprocaine)Difference
Molecular formulaC₁₇H₂₉ClN₂O₃ [1]C₁₇H₂₈N₂O₃ [3]+ Cl, + H
Relative molecular mass (g mol⁻¹)344.88 [2]308.42 [3]+ 36.46
Elemental composition (%)C 59.17, H 8.46, N 8.12, O 13.93, Cl 10.32 (calculated)C 66.15, H 9.15, N 9.07, O 15.63

International Union of Pure and Applied Chemistry Nomenclature and Synonym Classification

The systematic International Union of Pure and Applied Chemistry name is
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride [2] [4].

Widely documented synonymous names originate from pharmacopoeial, regulatory and historical sources [1] [2] [5]:

  • Oxybuprocaine hydrochloride
  • Butoxyprocaine
  • Diethylaminoethyl-4-amino-3-butoxybenzoate hydrochloride
  • Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester, monohydrochloride
  • Novesin / Novescine (trade names)

These designations all describe the same salt form and differ only in naming conventions (trivial, semisystematic or proprietary).

Chemical Abstracts Service Registry Information and Standard Identifiers

Identifier typeValue
Chemical Abstracts Service registry number5987-82-6 [1] [2]
Unique Ingredient Identifier (Food and Drug Administration)0VE4U49K15 [1]
European Community number227-808-8 [1]
InChIKey (International Chemical Identifier key)PRGUDWLMFLCODA-UHFFFAOYSA-N [4] [6]
Canonical SMILES representationCCCC-O-C₆H₂(NH₂)COO-CH₂-CH₂-N(CH₂CH₃)₂·Cl⁻ (salt form) [6]

These globally unique strings permit unambiguous digital retrieval of physicochemical, toxicological and bibliographic data.

Physical State and Organoleptic Properties

Benoxinate hydrochloride occurs as a white to off-white crystalline solid that is very soluble in water and freely soluble in ethanol (96%) at ambient temperature [6]. It melts at 157 – 162 °C with decomposition [6] [7] and boils at approximately 446.9 °C under 760 mm Hg, a temperature far above practical laboratory conditions [7]. The compound is essentially odourless and tasteless; no characteristic organoleptic features have been recorded in compendial descriptions. Key calculated descriptors that influence partitioning and membrane permeation are a log P (octanol/water) of 3.58–4.33 [7] [8] and a topological polar surface area of 64.8 Ų [7], supporting moderate lipophilicity combined with sufficient polarity for aqueous formulations.

Structural Comparison with Related Compounds

Relationship to Oxybuprocaine Free Base

The hydrochloride possesses the same benzoate ester skeleton as the free base but exists as the protonated ammonium chloride (see Section 1.1), facilitating dissolution in ophthalmic solutions. No covalent structural differences arise; therefore pharmacodynamic properties stem from the parent ester.

Relationship to Procaine

Procaine (2-diethylaminoethyl 4-aminobenzoate) lacks the butoxy substituent at the 3-position and contains four fewer carbon atoms (C₁₃H₂₀N₂O₂, 236.31 g mol⁻¹) [9]. Introduction of the n-butoxy chain in benoxinate increases molecular mass by 108 g mol⁻¹, doubles calculated log P relative to procaine (log P ≈ 2.0), and enhances lipid solubility—changes correlated with a quicker corneal penetration and roughly ten-fold anaesthetic potency over cocaine derivatives reported in comparative pharmacological studies [10] [11].

DescriptorBenoxinate hydrochlorideProcaine (base)
Aromatic ring substitution4-amino-3-butoxy4-amino
Carbon atoms1713
Relative molecular mass (g mol⁻¹)344.88 [2]236.31 [9]
Calculated log P3.6–4.3 [7] [8]≈ 2.0 (literature mean) [11]
Topological polar surface area (Ų)64.8 [7]55.6 (calculated)
Reported ocular anaesthetic potencyTwice that of tetracaine and far greater than procaine [10]Standard

The butoxy moiety therefore constitutes the principal structural determinant that augments hydrophobicity and potency while the ester linkage and para-amino group, common to many para-aminobenzoic acid derivatives, remain conserved.

Table 1. Consolidated physicochemical profile of benoxinate hydrochloride

PropertyExperimental or calculated valueSource
Empirical formulaC₁₇H₂₉ClN₂O₃ [1] [2]
Relative molecular mass344.88 g mol⁻¹ [2]
Physical appearanceWhite–off-white crystalline powder [6]
Melting point157 – 162 °C [6] [7]
Boiling point (760 mm Hg)446.9 °C [7]
Water solubilityVery soluble [6]
Ethanol solubilityFreely soluble (96%) [6]
Log P (octanol/water)3.58–4.33 [7] [8]
Topological polar surface area64.8 Ų [7]
Rotatable bond count7 (calculated) [7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.1866705 g/mol

Monoisotopic Mass

344.1866705 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VE4U49K15

Related CAS

99-43-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (26.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (24.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

5987-82-6

Wikipedia

Benoxinate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Bentley CR, Larke JR. Apparent respiration rate of the human corneal epithelium with tetracaine HCl and benoxinate HCl. Am J Optom Physiol Opt. 1983 Dec;60(12):960-3. PubMed PMID: 6660279.
2: El-Gindy A. First derivative spectrophotometric and LC determination of benoxinate hydrochloride and its degradation products. J Pharm Biomed Anal. 2000 Mar;22(2):215-34. PubMed PMID: 10719904.
3: Carney LG, O'Leary DJ, Millodot M. Effect of topical anaesthesia on corneal epithelial fragility. Int Ophthalmol. 1984 Jun;7(2):71-3. PubMed PMID: 6480223.
4: Kleinfeld J, Ellis PP. Inhibition of microorganisms by topical anesthetics. Appl Microbiol. 1967 Nov;15(6):1296-8. PubMed PMID: 16349737; PubMed Central PMCID: PMC547186.
5: Almubrad TM, Alshehri FH, Ogbuehi KC, Osuagwu UL. Comparison of the influence of nonpreserved oxybuprocaine and a preserved artificial tear (thera tears) on human corneal thickness measured by two pachymeters. J Ocul Pharmacol Ther. 2013 Jun;29(5):462-8. doi: 10.1089/jop.2012.0215. Epub 2013 Jan 18. PubMed PMID: 23331053.
6: Ogbuehi KC, Chijuka JC, Osuagwu UL. Changes in central corneal thickness values after instillation of oxybuprocaine hydrochloride 0.4%. Cont Lens Anterior Eye. 2012 Oct;35(5):199-202. doi: 10.1016/j.clae.2012.05.004. Epub 2012 Jun 15. PubMed PMID: 22704944.
7: Alani SD. The ophthalmic rod: a new ophthalmic drug delivery system I. Graefes Arch Clin Exp Ophthalmol. 1990;228(4):297-301. PubMed PMID: 2205544.
8: Lipshitz I, Loewenstein A, Lazar M. [Excimer laser correction of myopia]. Harefuah. 1993 Jul;125(1-2):4-6, 64. Hebrew. PubMed PMID: 8225068.

Explore Compound Types